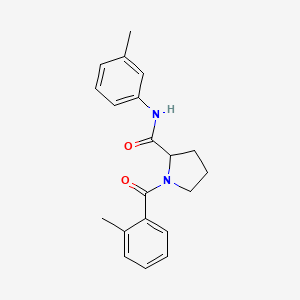
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide, also known as BBTD, is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BBTD is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and acetone.
Wirkmechanismus
The mechanism of action of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to inhibit the activity of several key enzymes and transcription factors that are involved in these pathways, including NF-κB, Akt, and ERK1/2.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is its high potency and selectivity against cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments.
However, one of the limitations of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is its low water solubility, which can make it difficult to work with in aqueous environments. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide also has limited stability in the presence of light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide. One area of interest is the development of novel analogs and derivatives of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide that may exhibit improved potency and selectivity against cancer cells. Another area of interest is the investigation of the potential applications of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide in material science, such as in the development of new sensors and electronic devices. Finally, further studies are needed to elucidate the precise mechanism of action of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide and to identify potential therapeutic targets for this compound.
Synthesemethoden
The synthesis of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide involves the condensation of 4-bromobenzaldehyde and 2,3-diphenylthiazolidin-4-one in the presence of a catalyst such as piperidine. The reaction is carried out in refluxing ethanol, and the product is obtained after purification by recrystallization. The yield of 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 5-(4-bromobenzylidene)-2,3-diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to be particularly effective against breast cancer cells, with studies showing that it induces apoptosis (cell death) in these cells.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c23-18-13-11-16(12-14-18)15-20-21(25)24(19-9-5-2-6-10-19)22(28(20,26)27)17-7-3-1-4-8-17/h1-15,22H/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFIMNNUIOGIG-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)


![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)


![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)

![2-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5970788.png)
